Uncarine F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

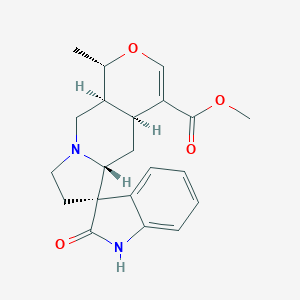

Uncarine F is a member of indolizines.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Uncarine F has been shown to exhibit significant anti-inflammatory effects. Studies indicate that extracts containing this compound can reduce levels of pro-inflammatory cytokines and modulate pathways such as Nuclear Factor-kappa B (NF-κB), which is crucial in inflammatory responses. A meta-analysis of several studies revealed a standardized mean difference (SMD) of -1.19 in NF-κB levels, indicating a substantial reduction in inflammation markers following treatment with Uncaria tomentosa extracts containing this compound .

Anticancer Effects

Research has demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. Notably, it has been found to inhibit the proliferation of acute lymphoblastic leukemia cells (CEM-C7H2) and induce apoptosis through mechanisms involving the inhibition of dihydrofolate reductase and mouse double minute 2 homolog proteins . In vitro studies indicated that this compound and related alkaloids could serve as potential lead compounds for developing novel anticancer therapies.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound derivatives against E. coli, Bacillus subtilis, and other pathogens were recorded below 31.25 µg/mL, indicating moderate to strong antibacterial activity .

Case Study 1: Anti-inflammatory Mechanisms

A clinical study involving patients with chronic inflammatory conditions highlighted the efficacy of Uncaria tomentosa extracts in reducing symptoms associated with inflammation. Patients receiving treatment showed marked improvements in inflammatory markers, correlating with the presence of this compound in the extracts used .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments conducted on human leukemia cells demonstrated that treatment with this compound resulted in significant cell death rates, with IC50 values around 4.5 µg/mL, showcasing its potential as an effective anticancer agent . The study concluded that further exploration into its mechanisms could lead to new therapeutic strategies for leukemia.

Market Potential and Applications

The North American market for natural products has seen a growing interest in dietary supplements and herbal remedies featuring compounds like this compound. Its applications extend beyond health supplements to potential uses in cosmetics and functional foods due to its antioxidant properties .

Analyse Des Réactions Chimiques

Epimerization and Isomerization Reactions

Uncarine F demonstrates stereochemical lability under specific conditions. Key findings include:

-

Thermal Epimerization : Heating uncarine D (speciophylline) in pyridine solution converts it to this compound as a major product within 1–2 hours. Prolonged heating (10–15 hours) increases yield but risks decomposition .

-

Acid/Base-Mediated Isomerization : Under acidic or basic conditions, this compound reversibly isomerizes with its C-3 and C-7 epimers (e.g., uncarines C, D, and E) . This equilibration occurs via ring-opening and reclosing mechanisms, driven by pH and temperature .

Table 1: Epimerization Conditions and Products

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Uncarine D | Pyridine, 100°C, 2 hours | This compound | ~60 | |

| This compound | pH 3.0, 25°C, 24 hours | Uncarine E | ~30 |

Synthetic Derivatization

This compound has been partially synthesized from tetrahydroalstonine, a precursor alkaloid:

-

Stepwise Alkylation : Tetrahydroalstonine undergoes regioselective alkylation at the indole nitrogen, followed by oxidation to form the oxindole core .

-

Stereochemical Control : The D/E ring junction (trans configuration) is retained during synthesis, confirmed by NMR and circular dichroism .

Table 2: Key Synthetic Intermediates

| Intermediate | Reaction Step | Key Reagents | Outcome |

|---|---|---|---|

| Tetrahydroalstonine | Alkylation | Methyl iodide | N-Methyl intermediate |

| Oxindole precursor | Oxidation | KMnO₄, acidic conditions | Core oxindole structure |

Oxidation and N-Oxide Formation

This compound reacts with peroxides to form N-oxide derivatives:

-

N-Oxidation : Treatment with hydrogen peroxide in ethanol yields this compound N-oxide, characterized by a distinct mass shift (+16 Da) and altered NMR signals .

-

Biological Implications : N-oxides exhibit reduced cytotoxicity compared to parent alkaloids but retain immunomodulatory activity .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (e.g., HCl/MeOH):

-

Ring Contraction : The pentacyclic structure undergoes contraction to tetracyclic derivatives, confirmed by LC-MS fragmentation patterns .

-

Degradation Pathways : Prolonged exposure leads to cleavage of the oxindole moiety, producing quinolinic acid derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

Photodegradation : UV light induces radical-mediated breakdown, forming dimeric byproducts .

Key Research Findings

Propriétés

Numéro CAS |

14019-66-0 |

|---|---|

Formule moléculaire |

C21H24N2O4 |

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

methyl (1S,4aS,5aR,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21+/m0/s1 |

Clé InChI |

JMIAZDVHNCCPDM-PMJXBNNDSA-N |

SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES isomérique |

C[C@H]1[C@@H]2CN3CC[C@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES canonique |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Synonymes |

uncarine F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.